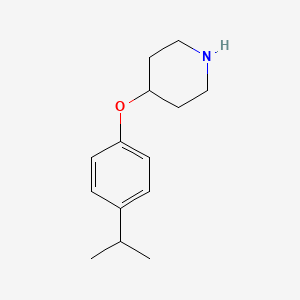

4-(4-Isopropylphenoxy)piperidine

Description

4-(4-Isopropylphenoxy)piperidine is a piperidine derivative featuring a phenoxy group substituted with an isopropyl moiety at the para position. This compound is of interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as histamine H3 receptors and monoamine oxidases. Its synthesis typically involves nucleophilic substitution reactions between piperidine and halogenated 4-isopropylphenoxy precursors, yielding derivatives often isolated as hydrogen oxalate salts .

Properties

IUPAC Name |

4-(4-propan-2-ylphenoxy)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-11(2)12-3-5-13(6-4-12)16-14-7-9-15-10-8-14/h3-6,11,14-15H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXKDDKNUOVVGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isopropylphenoxy)piperidine typically involves the reaction of 4-isopropylphenol with piperidine in the presence of a suitable base and solvent. One common method includes the following steps:

Starting Materials: 4-Isopropylphenol and piperidine.

Reaction Conditions: The reaction is carried out in a solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide.

Procedure: The 4-isopropylphenol is first dissolved in the solvent, and the base is added to the solution. Piperidine is then added dropwise to the reaction mixture, which is stirred at room temperature or slightly elevated temperatures (e.g., 50-60°C) for several hours.

Purification: The reaction mixture is then filtered to remove any solid by-products, and the solvent is evaporated under reduced pressure. The crude product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with larger quantities of starting materials and solvents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-(4-Isopropylphenoxy)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

4-(4-Isopropylphenoxy)piperidine has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound is used in the development of advanced materials, including polymers and resins with specific properties.

Biological Studies: It serves as a tool compound in the study of biological pathways and mechanisms, particularly those involving neurotransmitter receptors.

Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-(4-Isopropylphenoxy)piperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Physicochemical Properties

- Melting Points : The para-isopropyl derivative (Compound 19) has a lower melting point (112–115°C) than the para-chloro analog (158–160°C), suggesting reduced crystallinity due to the bulky isopropyl group .

- Molecular Weight : Halogenated derivatives (e.g., Compound 23) exhibit higher molecular weights compared to alkyl-substituted analogs, which may affect pharmacokinetic properties like diffusion rates.

Functional Group Impact

- Halogen vs. Alkyl Groups : Chlorine substituents (e.g., Compound 23) may introduce electronic effects (e.g., electron-withdrawing) that alter binding affinity compared to electron-donating alkyl groups (isopropyl, ethyl).

- Salt Forms : Hydrogen oxalate salts (e.g., Compound 19) improve solubility and stability, whereas hydrochloride salts (e.g., ) are common for enhancing bioavailability .

Biological Activity

4-(4-Isopropylphenoxy)piperidine is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound exhibits interactions with various biological targets, making it a candidate for therapeutic applications, particularly in neurological disorders and other areas.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure consists of a piperidine ring substituted with a 4-isopropylphenoxy group, which influences its biological activity through interactions with specific receptors and enzymes.

Research indicates that this compound acts primarily as an inhibitor of monoamine oxidase B (MAO B) and as a ligand for the histamine H3 receptor (H3R). The inhibition of MAO B is significant as it plays a crucial role in the metabolism of neurotransmitters such as dopamine, potentially leading to increased levels of these neurotransmitters in the brain . Additionally, its interaction with H3R may influence various neurological processes, including cognition and appetite regulation .

Enzyme Inhibition

- Monoamine Oxidase B (MAO B) : this compound exhibits potent inhibitory activity against MAO B, with an IC50 value reported to be less than 50 nM. This suggests its potential use in treating conditions like Parkinson's disease where MAO B activity is elevated .

Receptor Interaction

- Histamine H3 Receptor (H3R) : The compound shows affinity towards H3R, although its Ki values indicate that it may have a weaker binding affinity compared to other ligands. Nonetheless, it still demonstrates significant biological relevance due to its dual-targeting potential .

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

- In Vitro Studies : A series of compounds including this compound were assessed for their effects on human H3R and MAO B. The findings indicated that while many compounds had poor affinity for H3R, they exhibited strong inhibitory effects on MAO B .

- In Vivo Studies : Animal models demonstrated that administration of compounds similar to this compound resulted in increased dopamine levels and decreased food and water consumption, suggesting an antagonistic effect on H3R and confirming the dual-action profile of these compounds .

Data Summary

| Biological Activity | Target | IC50/Ki Value | Notes |

|---|---|---|---|

| MAO B Inhibition | MAO B | <50 nM | Significant for increasing dopamine levels |

| Histamine H3 Receptor Binding | H3R | Ki > 500 nM | Weaker affinity but relevant for dual targeting |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.